molecular formula C22H19ClN4 B2649599 N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 899389-98-1

N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B2649599
CAS No.: 899389-98-1
M. Wt: 374.87
InChI Key: YQIUDBHYSSCMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core with a cyclopentane ring. The molecule includes a 3-chlorophenyl substituent at the 8-amino position, a methyl group at C2, and a phenyl group at C2.

Key physicochemical properties inferred from analogous compounds include:

  • Molecular formula: Likely C20H17ClN4 (based on ’s unsubstituted core: C16H16N4 + C6H5Cl substituent).
  • Predicted density: ~1.37 g/cm³ (similar to ’s base structure) .
  • Acid dissociation constant (pKa): Estimated ~4.99 (aligned with the unsubstituted analog) .

Properties

IUPAC Name

N-(3-chlorophenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4/c1-14-20(15-7-3-2-4-8-15)22-25-19-12-6-11-18(19)21(27(22)26-14)24-17-10-5-9-16(23)13-17/h2-5,7-10,13,24H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIUDBHYSSCMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its cytotoxicity and kinase inhibition profiles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes cyclocondensation reactions that yield various substituted pyrazolo[1,5-a]pyrimidines. High-pressure techniques have been employed to enhance reaction efficiency and yield .

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, preliminary bioassays indicated significant cytotoxic activity with IC50 values ranging from 0.51 to 1.07 µg/mL against gastric cancer cells (SGC-7901), lung cancer cells (A549), and liver cancer cells (HepG2) . The structure-activity relationship studies suggest that specific substitutions on the phenyl rings enhance the cytotoxic potential of the compound.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µg/mL)
SGC-79010.51 ± 0.13
A5490.61 ± 0.19
HepG21.07 ± 0.22

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases, which play critical roles in cancer progression. It was found to inhibit CDK1/CyclinA2 with an inhibition rate of approximately 22.51% at a concentration of 10 μM. Other kinases such as ALK and FGFR1 showed inhibition rates of 17.36% and 11.82%, respectively .

Table 2: Kinase Inhibition Profile

KinaseInhibition Rate (%)
CDK1/CyclinA222.51
ALK17.36
FGFR111.82

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications in the phenyl rings significantly influence biological activity. Compounds with electron-donating groups on the phenyl rings exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups . The presence of a chlorophenyl group was particularly noted to improve the binding affinity towards target kinases.

Case Studies

In one case study, researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their biological activities against various cancer cell lines. The results demonstrated that specific structural modifications led to compounds with improved potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. The compound exhibits significant anticancer properties by acting as an inhibitor of specific protein kinases involved in tumor growth and proliferation.

A review of functional pyrazolo[1,5-a]pyrimidines indicates that these compounds can selectively inhibit various cancer cell lines, leading to reduced cell viability and increased apoptosis rates. For instance, structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold have resulted in compounds with enhanced potency against breast and lung cancer cells .

Enzymatic Inhibition

The compound has shown promise as an inhibitor of certain enzymes that play critical roles in metabolic pathways. For example, it has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, providing a therapeutic avenue for cancer treatment .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and tested their anticancer efficacy against several cancer cell lines. The results demonstrated that specific modifications on the N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine backbone significantly enhanced its antitumor activity compared to unmodified versions .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of pyrazolo[1,5-a]pyrimidines, including this compound. The findings indicated that this compound effectively inhibited specific kinases associated with various cancers and metabolic disorders. The structure–activity relationship analysis revealed critical insights into how modifications could enhance inhibitory potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional differences from similar pyrazolo[1,5-a]pyrimidine derivatives are summarized below:

Core Structure and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Modifications Evidence Source
Target Compound 8-N-(3-chlorophenyl), 2-CH3, 3-Ph C20H17ClN4 348.83 (calc.) Chlorophenyl enhances lipophilicity N/A (extrapolated)
N-(2-Methoxyethyl) analog () 8-N-(2-methoxyethyl) C19H22N4O 322.41 Methoxyethyl improves solubility
N-[3-(Imidazolyl)propyl] analog () 8-N-(3-imidazolylpropyl) C22H22N6 370.45 Imidazole introduces H-bonding potential
Base structure () 8-NH2, 2-CH3, 3-Ph C16H16N4 264.33 Unsubstituted amine for baseline comparison
5-Substituted analogs (–5) 3-(4-FPh), 5-Ph, 7-NH-(pyridylmethyl) C25H20FN5 409.45 Fluorophenyl enhances metabolic stability

Physicochemical and Pharmacokinetic Differences

Molecular Weight and Lipophilicity

  • The target compound’s molecular weight (~348.83) exceeds most analogs (e.g., 322.41 for ), which may limit oral bioavailability.
  • Substituents like trifluoromethyl () or dichlorophenyl () further increase lipophilicity, correlating with enhanced protein binding but higher metabolic clearance risks .

Hydrogen Bonding and Solubility

  • The 3-chlorophenyl group lacks H-bond donors, reducing solubility compared to methoxyethyl () or pyridylmethyl () derivatives.
  • Imidazolylpropyl () introduces additional H-bond acceptors, improving solubility but requiring pH-dependent formulation strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.